Spectroscopic Data (NMR, IR, MS) of 4-(4-(benzyloxy)phenyl)pyridin-2(1H)-one: A Comprehensive Technical Guide
Spectroscopic Data (NMR, IR, MS) of 4-(4-(benzyloxy)phenyl)pyridin-2(1H)-one: A Comprehensive Technical Guide
Executive Summary & Structural Context
The compound 4-(4-(benzyloxy)phenyl)pyridin-2(1H)-one (Chemical Formula: C₁₈H₁₅NO₂) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and other advanced pharmaceutical agents [4]. Accurate spectroscopic characterization of this molecule requires a deep understanding of its structural dynamics, specifically the lactam-lactim tautomerism inherent to the 2-pyridone core and the fragmentation susceptibility of the benzyl ether linkage.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will dissect the causality behind the spectral features—explaining why specific solvent environments alter NMR shifts, how solid-state packing influences IR vibrational modes, and the mechanistic pathways driving mass spectrometric fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Tautomeric Dynamics & Solvent Selection
The 2-pyridone core exists in a dynamic tautomeric equilibrium with 2-hydroxypyridine. The energy difference between these states is marginal, meaning the dominant species is entirely dictated by the dielectric constant and hydrogen-bonding capacity of the solvent [1]. In non-polar solvents (e.g., CDCl₃), the 2-hydroxypyridine form is favored. However, in highly polar, hydrogen-bond accepting solvents like DMSO-d₆, the equilibrium shifts almost entirely to the 2-pyridone (lactam) tautomer [2]. Consequently, DMSO-d₆ is the mandatory solvent for acquiring reproducible NMR data for this compound.
Fig 1: Tautomerism and dimerization equilibrium of the 2-pyridone core.
¹H and ¹³C NMR Assignments
The ¹H NMR spectrum is defined by three distinct regions: the highly deshielded pyridone NH, the complex aromatic/olefinic region, and the aliphatic benzyloxy methylene. The NH proton appears as a broad singlet around 11.5 ppm; this broadness is caused by rapid intermolecular proton exchange and the formation of hydrogen-bonded dimers. The para-substituted phenyl ring presents a classic AA'BB' splitting pattern (two distinct doublets with J ≈ 8.8 Hz), providing orthogonal validation of the substitution pattern.
Table 1: Summarized ¹H and ¹³C NMR Data (400 MHz / 100 MHz, DMSO-d₆)
| Position / Moiety | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration | ¹³C Chemical Shift (ppm) | Diagnostic Rationale |
| Pyridone N-H | 11.55 (br s, 1H) | - | Broadened by quadrupolar relaxation & H-bonding [2]. |
| Pyridone C-2 (C=O) | - | 162.5 | Characteristic lactam carbonyl carbon. |
| Pyridone H-6 / C-6 | 7.45 (d, J = 6.8, 1H) | 135.5 | Deshielded by adjacent electronegative nitrogen. |
| Pyridone H-5 / C-5 | 6.55 (dd, J = 6.8, 1.8, 1H) | 106.0 | Shielded by resonance from the lactam nitrogen. |
| Pyridone H-3 / C-3 | 6.50 (d, J = 1.8, 1H) | 113.5 | Long-range coupling to H-5 confirms regiochemistry. |
| Phenyl H-2',6' | 7.65 (d, J = 8.8, 2H) | 128.2 | AA'BB' system; deshielded by proximity to pyridone. |
| Phenyl H-3',5' | 7.10 (d, J = 8.8, 2H) | 115.5 | AA'BB' system; shielded by electron-donating ether. |
| Benzyl CH₂ | 5.15 (s, 2H) | 69.5 | Sharp singlet diagnostic of the benzyl ether linkage. |
| Benzyl Phenyl | 7.30 - 7.50 (m, 5H) | 127.8 - 128.5 | Typical monosubstituted aromatic multiplet. |
Infrared (IR) Spectroscopy: Vibrational Diagnostics
Solid-state IR spectroscopy (KBr pellet or ATR) captures the molecule in its hydrogen-bonded dimeric state. The causality of the IR shifts is rooted in these intermolecular forces. The N-H stretch, typically sharp in dilute solutions, broadens significantly (3150–2850 cm⁻¹) due to extensive hydrogen bonding with the carbonyl oxygen of adjacent molecules. The C=O stretch (Amide I band) is similarly shifted to a lower wavenumber (~1650 cm⁻¹) because the hydrogen bond weakens the C=O double bond character.
Table 2: Summarized IR Data (Solid State, ATR/KBr)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity / Shape | Structural Causality |
| 3150 - 2850 | N-H Stretch | Broad, Medium | Intermolecular hydrogen bonding in the solid state. |
| 1650 | C=O Stretch (Amide I) | Sharp, Strong | Lactam carbonyl, shifted lower due to H-bonding. |
| 1600, 1510 | C=C Aromatic Stretch | Sharp, Medium | Conjugated pyridone and phenyl ring vibrations. |
| 1240 | C-O-C Asymmetric | Sharp, Strong | Diagnostic of the aryl-alkyl benzyl ether linkage. |
| 1030 | C-O-C Symmetric | Sharp, Medium | Secondary confirmation of the ether bond. |
Mass Spectrometry (MS): Fragmentation Pathways
When analyzed via Electrospray Ionization (ESI+) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, the molecule yields a robust protonated molecular ion [M+H]⁺ at m/z 278.1.
The primary fragmentation pathway is driven by the lability of the benzyl ether bond. Upon collisional activation, the molecule undergoes an ion-neutral complex-mediated fragmentation [3]. The proton migrates to the ether oxygen, leading to the heterolytic cleavage of the C-O bond. This expels a neutral 4-(pyridin-2(1H)-one-4-yl)phenol molecule and generates a highly stable tropylium cation ([C₇H₇]⁺) at m/z 91.1. Alternatively, charge retention on the pyridone fragment yields an ion at m/z 188.1, which subsequently loses carbon monoxide (CO, -28 Da) to form a ring-contracted pyrrole-like species at m/z 160.1.
Fig 2: ESI-MS/MS collisional fragmentation pathways of the benzyl ether.
Table 3: Key MS/MS Fragments (ESI+, Positive Ion Mode)
| m/z Value | Ion Assignment | Relative Abundance | Mechanistic Origin |
| 278.1 | [M+H]⁺ | 100% (Base Peak) | Protonation at the pyridone carbonyl oxygen. |
| 188.1 | [M+H - C₇H₇]⁺ | 45% | Cleavage of the benzyl ether; charge retention on phenol. |
| 160.1 | [M+H - C₇H₇ - CO]⁺ | 20% | Subsequent loss of CO from the pyridone core. |
| 91.1 | [C₇H₇]⁺ | 85% | Formation of the resonance-stabilized tropylium cation. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal standards and system suitability checks to rule out instrumental artifacts.
Fig 3: Orthogonal spectroscopic workflow for structural validation.
NMR Acquisition Protocol
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity).
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Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
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Instrument Tuning: Run a standard sample of pure 2-pyridone to verify 90° pulse calibration and shim quality. The line width of the TMS peak must be < 1.0 Hz.
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Acquisition: Acquire ¹H NMR at 298 K using 16 scans and a relaxation delay (D1) of 2 seconds. For ¹³C NMR, utilize a composite pulse decoupling sequence (WALTZ-16) with 1024 scans to ensure adequate signal-to-noise for the quaternary carbons.
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Validation: Confirm the residual DMSO quintet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).
LC-MS Workflow
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Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). The formic acid ensures consistent protonation[3].
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Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of A:B.
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Blank Run: Inject a blank solvent sample to establish a baseline and confirm the absence of carryover at m/z 278.1.
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Acquisition: Utilize an ESI source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and collision energy to 20 eV for MS/MS fragmentation.
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Validation: The presence of the m/z 91.1 tropylium ion serves as an internal structural confirmation of the intact benzyl ether moiety prior to ionization.
References
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"2-Pyridone" - Wikipedia. URL: [Link]
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"Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones" - Semantic Scholar. URL:[Link]
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"Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers" - ACS Publications. URL:[Link]
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"A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls" - Chemical Science (RSC Publishing). URL:[Link]
